tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
CAS No.: 1235441-25-4
Cat. No.: VC3362031
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235441-25-4 |
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Molecular Formula | C11H20N2O2 |
Molecular Weight | 212.29 g/mol |
IUPAC Name | tert-butyl N-(3-cyanopentan-3-yl)carbamate |
Standard InChI | InChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14) |
Standard InChI Key | BNJFJTONSZBXDN-UHFFFAOYSA-N |
SMILES | CCC(CC)(C#N)NC(=O)OC(C)(C)C |
Canonical SMILES | CCC(CC)(C#N)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Features
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate features several key structural elements:
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A carbamate functional group (-O-C(=O)-NH-)
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A tert-butyl group ((CH₃)₃C-) attached to the oxygen atom
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A quaternary carbon center at the 1-position of the substituent on nitrogen
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A cyano group (-C≡N) attached to this quaternary carbon
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Ethyl and propyl groups also attached to the quaternary carbon
This combination creates a molecule with significant steric hindrance around the nitrogen-substituted carbon, which influences its chemical behavior and stability.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate can be extrapolated based on its structure:
Property | Value/Description |
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Molecular Formula | C₁₁H₂₀N₂O₂ |
Molecular Weight | Approximately 212.29 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Likely soluble in organic solvents (dichloromethane, chloroform, THF), poorly soluble in water |
Stability | Sensitive to strong acids (Boc group cleavage) |
Melting Point | Expected to be between 60-120°C (typical for similar carbamates) |
Optical Activity | Achiral (no stereocenter present) |
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound potentially useful in multi-step synthetic procedures. The cyano group provides a site for further functionalization through various transformations.
Synthesis Methods
General Synthetic Approaches
The synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate likely follows established methods for carbamate formation. Several potential synthetic routes can be proposed:
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Reaction of 1-cyano-1-ethylpropylamine with di-tert-butyl dicarbonate (Boc₂O):
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This is potentially the most straightforward approach, involving the reaction of the amine with Boc₂O in the presence of a base such as triethylamine or sodium hydroxide.
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The reaction typically proceeds in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
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Carbonylation reaction using tert-butanol:
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This approach would involve a carbonylation reaction using the amine, tert-butanol, and a carbonylation agent such as phosgene or a phosgene equivalent.
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Due to the toxicity of phosgene, alternatives like carbonyldiimidazole (CDI) or triphosgene may be preferred.
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Optimization Considerations
The synthesis of this compound may present several challenges requiring optimization:
Challenge | Potential Solution |
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Steric hindrance | Extended reaction times and careful temperature control |
Selectivity | Use of specialized catalysts to enhance reaction efficiency |
Purification | Column chromatography using silica gel with appropriate eluent systems |
Scale-up concerns | Careful heat management and controlled addition of reagents |
The quaternary carbon center with the cyano group presents a steric challenge that might require modified reaction conditions compared to simpler carbamate syntheses.
Chemical Reactions
Reactivity Profile
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate can participate in various chemical transformations:
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Boc group deprotection:
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Treatment with strong acids (TFA, HCl) leads to cleavage of the tert-butyl group.
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This generates the free amine, which can be used in further synthetic steps.
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Cyano group transformations:
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Hydrolysis to carboxylic acid (under acidic or basic conditions)
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Reduction to primary amine (using LiAlH₄ or catalytic hydrogenation)
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Grignard addition to form ketones
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Conversion to tetrazoles via cycloaddition with azides
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Carbamate modifications:
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Nucleophilic substitution at the carbonyl center
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Thermal decomposition at elevated temperatures
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Reaction Mechanisms
The reaction mechanisms involving this compound typically follow established organic chemistry principles. For example, the acid-catalyzed deprotection of the Boc group proceeds through:
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Protonation of the carbonyl oxygen
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Formation of a carbocation through loss of the tert-butyl group
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Decarboxylation to release CO₂
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Generation of the free amine
These mechanistic pathways make the compound valuable in sequential synthetic strategies where controlled functional group manipulation is required.
Applications in Research and Industry
Synthetic Applications
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate has potential applications as:
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A building block in the synthesis of more complex organic molecules
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An intermediate in the preparation of specialized amino acid derivatives
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A precursor for nitrogen-containing heterocycles through cyano group transformations
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A model compound for studying carbamate chemistry and protecting group strategies
The unique substitution pattern around the quaternary carbon provides opportunities for selective functionalization, making it valuable in divergent synthetic approaches.
Feature | Potential Pharmaceutical Relevance |
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Carbamate group | Common in drug molecules, can act as an enzyme inhibitor |
Cyano group | Bioisostere for carboxylic acids, potential binding to enzyme active sites |
Quaternary carbon | Provides metabolic stability and resistance to certain enzymatic degradations |
Lipophilic substituents | May enhance membrane permeability of derived compounds |
Carbamates have established roles in medicinal chemistry, appearing in drugs targeting various conditions including nervous system disorders and infectious diseases.
Comparison with Similar Compounds
Structural Analogs
Several structural analogs can be compared to tert-butyl N-(1-cyano-1-ethylpropyl)carbamate:
Compound | Key Differences | Comparative Properties |
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tert-butyl N-(cyanomethyl)carbamate | Simpler structure, primary instead of quaternary carbon | Higher reactivity, less steric hindrance |
tert-butyl N-(1-cyanoethyl)carbamate | Secondary instead of quaternary carbon | Introduces chirality, different reactivity profile |
benzyl N-(1-cyano-1-ethylpropyl)carbamate | Different protecting group (benzyl vs. tert-butyl) | Different deprotection conditions, UV-visible |
9-fluorenylmethyl N-(1-cyano-1-ethylpropyl)carbamate | Fmoc instead of Boc protecting group | Base-labile instead of acid-labile |
These structural variations provide options for synthetic chemists seeking specific reactivity profiles or deprotection conditions.
Functional Group Effects
The interplay between the carbamate and cyano functionalities creates unique chemical behavior:
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The electron-withdrawing nature of the cyano group affects the nucleophilicity of the carbamate nitrogen.
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The steric bulk of the tert-butyl group provides protection against certain nucleophilic attacks.
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The quaternary carbon center creates a rigid structure that may influence binding in biological systems.
These functional group effects determine the compound's utility in various applications and synthetic sequences.
Protective Measure | Recommendation |
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Personal Protection | Use of chemical-resistant gloves, safety glasses, and lab coat |
Storage | Cool, dry location away from strong acids, oxidizers, and heat sources |
Disposal | Collection as chemical waste for professional disposal |
Spill Management | Use of absorbent material, avoiding dust formation |
Fire Prevention | Keep away from ignition sources, have appropriate extinguishing media available |
As with all chemicals, a thorough risk assessment should be conducted before handling.
Future Research Directions
Synthetic Methodology Development
Future research might focus on:
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Development of catalytic methods for the efficient synthesis of the compound and its derivatives
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Green chemistry approaches to reduce solvent use and waste generation
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Stereoselective modifications of the cyano functionality
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Flow chemistry protocols for larger-scale production
Application Exploration
Potential avenues for application-focused research include:
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Evaluation as a scaffold for medicinal chemistry programs
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Study of the compound's behavior in various catalytic systems
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Investigation of polymer applications, particularly as a monomer precursor
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Development of analytical standards and reference materials
The combination of the protecting group character with the reactive cyano functionality suggests numerous possibilities for further exploration.
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